molecular formula C13H18F2O4 B595927 Dimethyl 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylate CAS No. 1296114-58-3

Dimethyl 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylate

Cat. No.: B595927
CAS No.: 1296114-58-3
M. Wt: 276.28
InChI Key: DOBNRGPEAWRONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylate is a chemical compound with the molecular formula C13H18F2O4 It is characterized by the presence of two fluorine atoms on the cyclohexane ring and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylate typically involves the reaction of 1-allyl-5,5-difluorocyclohexane-1,3-dione with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters are optimized to achieve high efficiency and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The allyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are employed under mild conditions.

Major Products Formed

    Oxidation: Formation of 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylic acid.

    Reduction: Formation of 1-allyl-5,5-difluorocyclohexane-1,3-diol.

    Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

Dimethyl 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1-allyl-5-fluorocyclohexane-1,3-dicarboxylate
  • Dimethyl 1-allyl-5,5-dichlorocyclohexane-1,3-dicarboxylate
  • Dimethyl 1-allyl-5,5-dibromocyclohexane-1,3-dicarboxylate

Uniqueness

Dimethyl 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylate is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms enhance the compound’s stability and reactivity, making it more versatile compared to its analogs with other halogens.

Properties

IUPAC Name

dimethyl 5,5-difluoro-1-prop-2-enylcyclohexane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2O4/c1-4-5-12(11(17)19-3)6-9(10(16)18-2)7-13(14,15)8-12/h4,9H,1,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBNRGPEAWRONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CC(C1)(F)F)(CC=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728983
Record name Dimethyl 5,5-difluoro-1-(prop-2-en-1-yl)cyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296114-58-3
Record name 1,3-Dimethyl 5,5-difluoro-1-(2-propen-1-yl)-1,3-cyclohexanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1296114-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 5,5-difluoro-1-(prop-2-en-1-yl)cyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.